molecular formula C10H6S B6210470 5-ethynyl-1-benzothiophene CAS No. 1374563-50-4

5-ethynyl-1-benzothiophene

Cat. No. B6210470
CAS RN: 1374563-50-4
M. Wt: 158.2
InChI Key:
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Description

5-Ethynyl-1-benzothiophene is a chemical compound with the CAS Number: 1374563-50-4 . It has a molecular weight of 158.22 . The IUPAC name for this compound is 5-ethynylbenzo[b]thiophene .


Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

A series of novel asymmetric anthracene derivatives, namely 5-BTA, 5-BTVA, and 5-BTEA, consisting of a single bond, vinyl, and ethynyl bridged benzothiophene and anthracene core were synthesized . Single crystal structure analysis reveals that all three compounds adopt head–head bilayer stacking along the molecular long axis .


Chemical Reactions Analysis

The synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

Mechanism of Action

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . This reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

It has a melting point of 55-57 degrees . The storage temperature is 4 degrees .

Safety and Hazards

As per the safety data sheet, 5’-Ethynyl-2’-deoxyuridine is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiophenes have diverse applications in medicinal chemistry and materials science . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . The formation of a metastable phase is associated with cross-nucleation of one polymorph by another, which explains why a metastable phase can be formed on top of a thermodynamically more stable phase .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1-benzothiophene involves the Sonogashira coupling reaction between 5-iodo-1-benzothiophene and ethynyltrimethylsilane.", "Starting Materials": [ "5-iodo-1-benzothiophene", "ethynyltrimethylsilane", "copper(I) iodide", "triethylamine", "palladium(II) acetate", "toluene", "diethyl ether", "sodium sulfate" ], "Reaction": [ "To a solution of 5-iodo-1-benzothiophene (1.0 equiv) in toluene, add copper(I) iodide (1.2 equiv) and triethylamine (2.0 equiv).", "Add ethynyltrimethylsilane (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Add palladium(II) acetate (0.05 equiv) to the reaction mixture and stir at room temperature for an additional 2 hours.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography to obtain 5-ethynyl-1-benzothiophene as a yellow solid." ] }

CAS RN

1374563-50-4

Product Name

5-ethynyl-1-benzothiophene

Molecular Formula

C10H6S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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